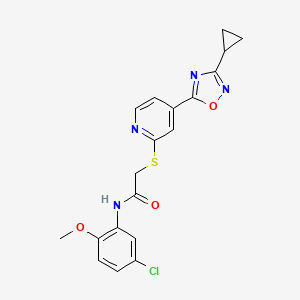

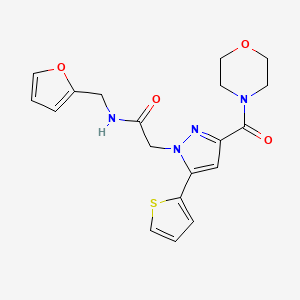

![molecular formula C15H15NO4S B2986422 N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034571-02-1](/img/structure/B2986422.png)

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

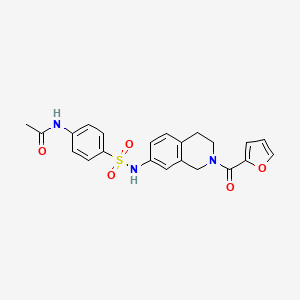

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom .

Synthesis Analysis

Thiophene-based analogs, such as the compound , have been synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a benzo[d][1,3]dioxole ring, and a carboxamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Applications De Recherche Scientifique

Histone Deacetylase Inhibition and Anticancer Activity

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including compounds with thiophene and benzo[d][1,3]dioxole moieties, have been shown to inhibit histone deacetylases effectively. These compounds, such as the thiophene-substituted derivative 5j and benzo[d][1,3]dioxole derivative 5t, demonstrate potent antiproliferative activity against various cancer cell lines and can induce cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Antimicrobial Properties

Compounds containing benzo[d][1,3]dioxole moieties, similar to N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, have been synthesized and evaluated for antimicrobial properties. Such compounds have shown potential in inhibiting the growth of various bacterial strains (Talupur et al., 2021).

Antioxidant Activity

The synthesis of derivatives with structures similar to the compound , incorporating elements like benzo[d][1,3]dioxole, has revealed significant antioxidant properties. These compounds have been found to exhibit higher antioxidant activity compared to well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Enzyme Inhibition

Various benzamide derivatives, including those with hydroxy and thiophene components, have been shown to exhibit enzyme inhibitory activities. These compounds have potential applications in the treatment of diseases where enzyme regulation is crucial (Abbasi et al., 2014).

Synthesis and Chemical Stability

The synthesis processes involving thiophene and benzo[d][1,3]dioxole derivatives have been explored, showing that these compounds can be synthesized efficiently and possess significant chemical stability. This aspect is crucial for their potential application in various pharmaceutical and chemical contexts (Katritzky et al., 2006).

Propriétés

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-12(11-4-6-21-8-11)3-5-16-15(18)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWROBFEDRQNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

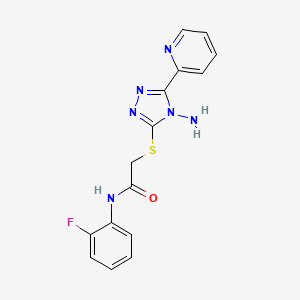

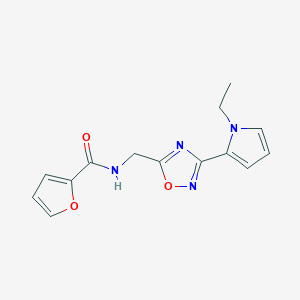

![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)

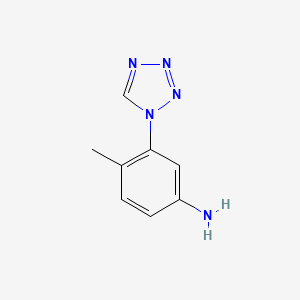

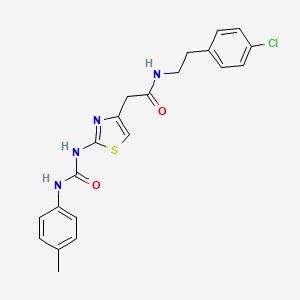

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

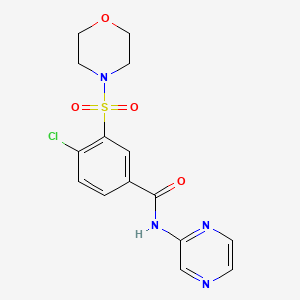

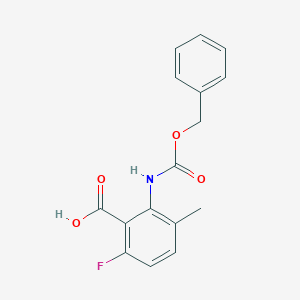

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)

![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)